molecular formula C6H15ClN2O2S B6208777 azepane-3-sulfonamide hydrochloride CAS No. 2703779-00-2

azepane-3-sulfonamide hydrochloride

Cat. No.: B6208777
CAS No.: 2703779-00-2
M. Wt: 214.7
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Description

Azepane-3-sulfonamide hydrochloride is a synthetic organic compound containing a seven-membered azepane ring substituted with a sulfonamide group at the 3-position, formulated as a hydrochloride salt. Its molecular formula is C₆H₁₅ClN₂O₂S (CAS: 未提供; EINECS: 未提供), with a molecular weight of 214.71 g/mol.

Properties

CAS No.

2703779-00-2

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepane-3-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane ring with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields the sulfonamide derivative.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of azepane-3-sulfonamide into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and sulfonamide formation using industrial reactors.

    Purification: Techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the compound meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Azepane-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azepane derivatives can be formed.

    Oxidation Products: Oxidized forms of azepane-3-sulfonamide.

    Hydrolysis Products: Amines and sulfonic acids.

Scientific Research Applications

Table 1: Synthesis Methods for Azepane Derivatives

Synthesis MethodDescriptionReference
Suzuki CouplingUtilizes palladium-catalyzed cross-coupling reactions to form azepane derivatives.
Metathesis ProtocolsEmploys olefin metathesis for the stereocontrolled synthesis of azepane-based compounds.
Hypervalent Iodine-Mediated AminationA novel approach for amination leading to sulfonamide derivatives.

Biological Activities

Azepane-3-sulfonamide hydrochloride exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Compounds based on the azepane structure have shown promise in inhibiting cancer cell proliferation. Studies indicate that azepane derivatives can target specific signaling pathways involved in tumor growth, such as the BET (bromodomain and extraterminal) family proteins .
  • Antimicrobial Properties : Research has demonstrated that sulfonamide compounds possess significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition .
  • Anti-inflammatory Effects : Some studies suggest that azepane derivatives can modulate inflammatory responses, potentially serving as anti-inflammatory agents in therapeutic settings .

Table 2: Biological Activities of Azepane Derivatives

Activity TypeMechanism of ActionReference
AnticancerInhibition of BET proteins affecting MYC expression
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryModulation of cytokine production

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Therapy : Ongoing research is focused on optimizing azepane derivatives to enhance their potency against various cancer types. The ability to inhibit MYC expression presents a promising avenue for developing targeted cancer therapies .
  • Infectious Diseases : Given their antimicrobial properties, azepane sulfonamides could be developed into new antibiotics to combat resistant bacterial strains .
  • Chronic Inflammatory Conditions : The anti-inflammatory properties suggest potential use in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:

  • Case Study 1 : A study demonstrated that an azepane derivative significantly reduced tumor size in xenograft models when administered at specific dosages, correlating with decreased MYC levels in tumor tissues .
  • Case Study 2 : Clinical trials involving an azepane-based antibiotic showed promising results in treating patients with multi-drug resistant infections, indicating a strong potential for clinical use .

Mechanism of Action

The mechanism of action of azepane-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Key Points of Comparison

Structural Complexity and Functional Groups Azepane-3-sulfonamide HCl’s azepane ring provides conformational flexibility compared to six-membered rings (e.g., piperidine in fluoxetine). This may influence binding kinetics in biological targets. In contrast, tapentadol and memantine lack this group but rely on amine moieties for activity.

Hydrochloride Salt Properties Like other hydrochlorides (e.g., fluoxetine HCl), the salt form enhances water solubility and stability, critical for bioavailability. Ortho-toluidine HCl, however, is primarily used in industrial settings despite its carcinogenicity.

Therapeutic vs. Research Utility

  • Most compared compounds (tapentadol, memantine, fluoxetine) are clinically approved drugs with well-defined targets. Azepane-3-sulfonamide HCl’s lack of documented applications suggests it may serve as a synthetic intermediate or research tool for probing sulfonamide-azepane interactions.

Molecular Weight and Drug-Likeness With a molecular weight of 214.71 g/mol, azepane-3-sulfonamide HCl aligns with Lipinski’s “Rule of Five” (MW < 500), indicating favorable drug-likeness. This contrasts with higher-MW compounds like chlorphenoxamine HCl (316.83 g/mol), which may face absorption challenges.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing azepane-3-sulfonamide hydrochloride, and how can purity be validated?

  • Synthesis : this compound can be synthesized via sulfonylation of the azepane core, followed by hydrochloric acid salt formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like N-oversulfonated derivatives .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Confirm purity >98% via integration of chromatogram peaks. Mass spectrometry (MS) and 1^1H/13^13C NMR should corroborate structural integrity .

Q. How should researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Solubility Testing : Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C. Centrifuge and quantify dissolved compound via UV-Vis spectroscopy at λmax 220 nm. Tabulate results (example below):

SolventSolubility (mg/mL)
Water2.5
DMSO45.0
Ethanol12.3
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC and HPLC. Store lyophilized powder at -20°C under inert atmosphere .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats. Use fume hoods for weighing and dissolution .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Dispose as hazardous waste per EPA guidelines .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of azepane-3-sulfonamide derivatives?

  • Analog Synthesis : Modify the sulfonamide group (e.g., replace with carbamate or thiourea) while retaining the azepane core. Use parallel synthesis to generate a 10-compound library .
  • Biological Testing : Screen analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays. Correlate substituent electronegativity with inhibition potency via QSAR modeling .

Q. How can researchers investigate the environmental impact of this compound degradation products?

  • Degradation Pathways : Simulate environmental conditions (UV light, pH 4–9) and analyze breakdown products via LC-MS. Identify persistent metabolites (e.g., chlorinated byproducts) using EPA-approved toxicity databases .
  • Ecotoxicity Assays : Test metabolites on model organisms (e.g., Daphnia magna). Calculate LC50 values and compare to regulatory thresholds (e.g., OECD Guidelines) .

Methodological Resources

  • Literature Review : Follow ATSDR guidelines for toxicological profiling, including supplemental searches on organosulfonamide classes .
  • Data Reporting : Adhere to IMRaD structure (Introduction, Methods, Results, Discussion) with separate sections for raw data and interpretation .
  • Ethical Compliance : For human cell line studies, document IRB approval and selection criteria (e.g., exclusion of immunocompromised donors) .

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